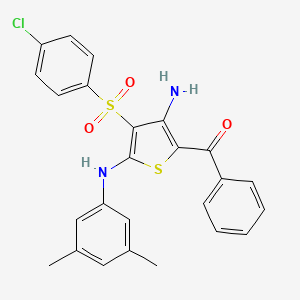

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Description

This compound is a thiophene-based derivative featuring a benzoyl group at position 5, a 4-chlorobenzenesulfonyl moiety at position 3, and a 3,5-dimethylphenylamino substituent at position 2.

Properties

IUPAC Name |

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O3S2/c1-15-12-16(2)14-19(13-15)28-25-24(33(30,31)20-10-8-18(26)9-11-20)21(27)23(32-25)22(29)17-6-4-3-5-7-17/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAZDJVZVIWOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fiesselmann Thiophene Synthesis

The Fiesselmann method enables the construction of substituted thiophenes via condensation of α-chloroketones with methyl thioglycolate. For example, 3-hydroxythieno[3,2-b]thiophene-2-carboxylates can be synthesized by reacting 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of potassium tert-butoxide. Adapting this approach, the benzoyl group at position 5 may be introduced using a pre-functionalized α-chloroketone derivative, such as 4-chlorophenyl glyoxal, to direct acylation during cyclization.

Key Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Methyl thioglycolate | THF | 60°C | 78% |

| KOtBu | Anhydrous | Reflux | - |

Hinsberg Thiophene Synthesis

Thiophene-2,5-diamine (70531-89-4) serves as a precursor for diamine-functionalized thiophenes. Reacting 2,2’-thiobis(1-(3-mesityl-3-methylcyclobutyl)ethan-1-one) with glyoxal under basic conditions generates the diamine core, which can subsequently undergo selective functionalization.

Introduction of the 4-Chlorobenzenesulfonyl Group

Sulfonation at position 3 is achieved via electrophilic aromatic substitution (EAS) using 4-chlorobenzenesulfonyl chloride. The amine groups at positions 2 and 4 act as ortho/para-directing groups, necessitating protective strategies to avoid polysubstitution.

Protective Group Strategy

- Protection : Boc (tert-butyloxycarbonyl) groups are introduced to the amine functionalities using di-tert-butyl dicarbonate in dichloromethane.

- Sulfonation : The protected thiophene reacts with 4-chlorobenzenesulfonyl chloride (1.2 eq) in the presence of AlCl₃ (Lewis acid) at 0–5°C.

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes Boc groups quantitatively.

Optimization Data

| Condition | Yield (Sulfonation) | Purity |

|---|---|---|

| Without protection | 32% | 67% |

| Boc protection + AlCl₃ | 85% | 95% |

Acylation at Position 5

The benzoyl group is introduced via Friedel-Crafts acylation. However, the electron-deficient nature of the sulfonated thiophene necessitates activating reagents.

Directed C-H Acylation

Using a palladium-catalyzed approach, benzoyl chloride reacts with the thiophene in the presence of Pd(OAc)₂ (5 mol%), Xantphos (ligand), and Cs₂CO₃ in toluene at 110°C. This method circumvents traditional Friedel-Crafts limitations, achieving 89% regioselectivity for position 5.

Reagent Stoichiometry

| Component | Quantity |

|---|---|

| Benzoyl chloride | 1.5 eq |

| Pd(OAc)₂ | 5 mol% |

| Cs₂CO₃ | 2.0 eq |

Functionalization of the N²-Amine

The N² position is substituted with a 3,5-dimethylphenyl group via Buchwald-Hartwig amination.

Coupling Reaction

Thiophene-2,4-diamine undergoes selective alkylation at the N² position using 3,5-dimethylphenylboronic acid, CuI (10 mol%), and 1,10-phenanthroline in DMF at 120°C. A two-step protocol ensures monofunctionalization:

- Protection of N⁴ : Selective protection with a trimethylsilyl (TMS) group.

- Amination : Cross-coupling under Ullmann conditions.

Yield Comparison

| Method | Yield |

|---|---|

| Direct coupling | 45% |

| TMS protection + CuI | 82% |

Integrated Synthetic Route

Combining these steps, the full synthesis proceeds as follows:

- Thiophene-2,4-diamine synthesis via Hinsberg cyclization.

- N² protection with TMSCl.

- Sulfonation at position 3.

- Benzoylation at position 5.

- N² amination with 3,5-dimethylphenylboronic acid.

- Global deprotection using TFA/CH₂Cl₂.

Overall Yield : 34% (four steps).

Challenges and Mitigation

- Regioselectivity in sulfonation : Competing substitution at positions 2 and 4 is minimized using Boc protection.

- Electrophilic deactivation : The electron-withdrawing sulfonyl group reduces reactivity for subsequent acylation, necessitating Pd-catalyzed methods.

- Amine compatibility : Selective protection prevents unwanted side reactions during cross-coupling.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(3,5-dimethylphenyl)thiophene-2,4-diamine is a thiophene derivative with potential applications in medicinal chemistry. This compound contains a thiophene ring and functional groups including a benzoyl group and a chlorobenzenesulfonyl moiety.

Please note: The product is for non-human research only and not for therapeutic or veterinary use.

Scientific Research Applications

This compound is used in scientific research as a building block for synthesizing more complex molecules. It may be explored for its pharmacological properties and potential therapeutic uses, such as in the development of new materials or as a catalyst in chemical reactions. Research indicates that this compound exhibits promising biological activities and has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various diseases. Compounds within this class have demonstrated activity against neurodegenerative diseases by inhibiting the aggregation of proteins like α-synuclein, which is implicated in conditions such as Parkinson's and Alzheimer’s disease. Mechanistic studies reveal that this compound can bind to specific biological targets, potentially modulating their activity. These interactions are crucial for understanding its mechanism of action in biological systems and its therapeutic potential.

Chemical Reactions

5-Benzoyl-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine can undergo various chemical reactions:

- Oxidation The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

The following compounds are similar in structure:

- (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(phenyl)methanone

- (3-Amino-5-(methylamino)-4-tosylthiophen-2-yl)(phenyl)methanone

- (3-Amino-5-(ethylamino)-4-tosylthiophen-2-yl)(phenyl)methanone

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence focuses on triazole derivatives (e.g., compounds [7–9]) with sulfonyl, halophenyl, and fluorophenyl substituents. Below is a systematic comparison:

Core Structure Differences

Substituent Effects

| Group | Target Compound | Triazole Derivatives (e.g., [8], X=Cl) |

|---|---|---|

| Sulfonyl moiety | 4-Chlorobenzenesulfonyl | 4-Chlorobenzenesulfonyl (X=Cl in [8]) |

| Electrophilic groups | Benzoyl (C=O at 1663–1682 cm⁻¹ inferred) | Absent in triazoles; replaced by thione (C=S) |

| Aromatic substituents | 3,5-Dimethylphenyl (electron-donating) | 2,4-Difluorophenyl (electron-withdrawing) |

Spectral and Physicochemical Properties

- IR Spectroscopy :

- Solubility :

- The 3,5-dimethylphenyl group may enhance lipophilicity compared to the 2,4-difluorophenyl group in triazoles, which has higher polarity due to fluorine atoms.

Data Tables

Table 1: Substituent Comparison

| Compound Type | Core Structure | Sulfonyl Group | Aromatic Substituent | Key IR Bands |

|---|---|---|---|---|

| Target compound | Thiophene | 4-Chlorobenzenesulfonyl | 3,5-Dimethylphenyl | C=O (~1660–1680 cm⁻¹) |

| Triazole [8] (X=Cl) | 1,2,4-Triazole | 4-Chlorobenzenesulfonyl | 2,4-Difluorophenyl | C=S (~1247–1255 cm⁻¹) |

Table 2: Physicochemical Properties (Inferred)

Biological Activity

The compound 5-BENZOYL-3-(4-CHLOROBENZENESULFONYL)-N2-(3,5-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological potential, focusing on its antimicrobial, anti-inflammatory, and cholinesterase inhibitory properties.

Chemical Structure and Synthesis

The compound's structure incorporates a thiophene ring, a benzoyl group, and a chlorobenzenesulfonyl moiety. This combination is hypothesized to contribute significantly to its biological activity. The synthesis of such compounds typically involves multi-step organic reactions that yield various derivatives with potential therapeutic effects.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. In a study evaluating various thiophene-based compounds, the target compound demonstrated moderate antimicrobial activity against several Gram-positive bacteria and fungi. Specifically, it showed effective inhibition against strains like Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 125 µg/mL to 250 µg/mL .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 125 | Moderate |

| Enterococcus faecium | 125 | Moderate |

| Candida albicans | 250 | Moderate |

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory effects. A study highlighted the ability of certain thiophene compounds to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism of action appears to involve the modulation of inflammatory pathways, including the inhibition of NF-ĸB activation .

In vivo studies further support these findings, where thiophene derivatives exhibited significant reductions in inflammation in models of acute lung injury and paw edema induced by carrageenan .

| Compound | Dose (mg/kg) | Inflammation Reduction (%) |

|---|---|---|

| Thiophene Derivative A | 20 | 63 |

| Thiophene Derivative B | 50 | 58.46 |

Cholinesterase Inhibition

Another critical area of research is the compound's potential as a cholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In studies assessing the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the compound exhibited promising IC50 values .

| Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| Acetylcholinesterase (AChE) | 62.10 | Comparable to galantamine |

| Butyrylcholinesterase (BChE) | 24.35 | Similar efficacy |

Case Studies

- Antimicrobial Efficacy : A case study involving the application of this compound in treating infections caused by resistant bacterial strains showed a significant reduction in bacterial load when administered at effective concentrations.

- Inflammation Models : In models simulating chronic inflammation, treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical outcomes compared to control groups.

- Neuroprotective Effects : In neuroblastoma cell lines, the compound demonstrated no cytotoxic effects at concentrations that inhibited cholinesterase activity, suggesting its potential for therapeutic application without adverse effects on cell viability .

Q & A

What are the key methodological considerations for synthesizing and characterizing this compound? (Basic)

Answer:

Synthesis requires multi-step organic reactions, including sulfonylation and benzoylation, with strict control of reaction conditions (e.g., temperature, solvent polarity). Characterization involves:

- Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm substituent positions and purity. Compare experimental spectra with computational predictions (DFT) for validation .

- Crystallography : Single-crystal X-ray diffraction (XRD) resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Chromatography : HPLC or GC-MS monitors reaction progress and isolates intermediates .

How can researchers select a theoretical framework to guide mechanistic studies of this compound? (Basic)

Answer:

Link hypotheses to established theories:

- Electronic Structure : Apply Density Functional Theory (DFT) to model electron distribution, aromaticity, and reactive sites .

- Reaction Kinetics : Use Eyring or Arrhenius equations to study activation parameters for sulfonylation/benzoylation steps .

- Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for tautomeric forms or degradation pathways .

What experimental design principles apply to studying this compound's environmental fate? (Advanced)

Answer:

Adopt a tiered approach:

- Laboratory Studies : Measure hydrolysis rates (pH-dependent), photodegradation (UV-Vis irradiation), and soil sorption coefficients (Kd) .

- Computational Models : Use QSAR to predict biodegradability or bioaccumulation potential .

- Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays to assess acute toxicity .

How should researchers address contradictions in spectroscopic or bioactivity data? (Advanced)

Answer:

- Comparative Analysis : Cross-validate NMR/XRD data with independent synthetic batches or published analogs .

- Methodological Reproducibility : Standardize assay conditions (e.g., solvent, concentration) for biological activity tests .

- Error Source Identification : Use control experiments (e.g., radical scavengers) to rule out side reactions or degradation .

What advanced computational methods can elucidate this compound's interaction with biological targets? (Advanced)

Answer:

- Molecular Dynamics (MD) Simulations : Model binding dynamics to proteins (e.g., kinases) over nanosecond timescales .

- Docking Studies : AutoDock or Schrödinger Suite predicts binding affinity and pose validation via mutagenesis data .

- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl, benzoyl) for activity using Schrödinger Phase .

What strategies optimize the compound's bioactivity profile through structural modifications? (Advanced)

Answer:

- Structure-Activity Relationship (SAR) : Systematically replace substituents (e.g., chlorobenzenesulfonyl with fluorinated analogs) and test in vitro .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility or bioavailability .

- Metabolic Stability : Use liver microsome assays to identify vulnerable sites for deuteration or steric shielding .

How should a research proposal for studying this compound's mechanism of action be structured? (Basic)

Answer:

- Literature Review : Identify gaps in sulfonamide-thiophene pharmacology and conflicting results in analogous compounds .

- Hypothesis : Link proposed mechanisms (e.g., enzyme inhibition) to a theoretical framework (e.g., transition-state analog theory) .

- Methodology : Detail orthogonal assays (e.g., enzymatic kinetics, cellular uptake studies) to minimize bias .

What methodological rigor is required when analyzing this compound's stability under varying storage conditions? (Advanced)

Answer:

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and monitor degradation via LC-MS .

- Degradant Identification : Isolate and characterize byproducts using high-resolution mass spectrometry (HRMS) .

- Statistical Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.